Bimatoprost

Catalog No.
S521257
CAS No.
155206-00-1
M.F
C25H37NO4
M. Wt
415.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimatoprost

CAS Number

155206-00-1

Product Name

Bimatoprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1

InChI Key

AQOKCDNYWBIDND-KAOOBFGZSA-N

SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Solubility

soluble in water
1.87e-02 g/L

Synonyms

AGN 192024; AGN192024; AGN-192024; Bimatoprost; Lumigan; Latisse; Bimatoprostum; Lumigan.

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O

Description

The exact mass of the compound Bimatoprost is 415.27226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water1.87e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bimatoprost in Glaucoma Treatment

Bimatoprost is a synthetic prostaglandin analogue used as a topical ophthalmic medication for the treatment of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP) [National Eye Institute, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Exact Mass

415.27226

Boiling Point

629.8

LogP

3.2
3.2

Appearance

Solid powder

Melting Point

63-67

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXS94885MZ

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (52.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (58.82%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (76.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (17.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bimatoprost is used for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. These patients must be intolerant to other intraocular pressure lowering medications or inadequately responsive to other treatments.[L6877] Bimatoprost is also indicated to treat eyelash hypotrichosis.[L6910]
Reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to topical beta-blockers or prostaglandin analogues.
Reduction of elevated intraocular pressure in chronic open-angle glaucoma and ocular hypertension (as monotherapy or as adjunctive therapy to beta-blockers).,
Treatment of glaucoma, Treatment of non-scarring hair loss
Treatment of androgenic alopecia

Pharmacology

High intraocular pressure is a major risk factor for glaucoma-related visual field loss. A linear relationship exists between intraocular pressure and the risk of damaging the optic nerve, which can lead to considerable visual impairment.[L6877] Therefore, conditions such as ocular hypertension and glaucoma can cause dangerous elevations of intraocular pressure. Bimatoprost rapidly decreases intraocular pressure and reduces the risk for visual field loss from ocular hypertension due to various causes.[L6877] Other effects of this drug may include gradual changes in eyelid pigmentation, changes in iris pigmentation, changes in eyelash pigmentation, growth and thickness.[L6877] Patients should be informed of these possible effects, especially if this drug is only administered to one eye, which may noticeably change in appearance with bimatoprost treatment.[L6877]
Bimatoprost is a synthetic prostamide and structural prostaglandin analogue with ocular hypotensive activity. Bimatoprost mimics the effects of the endogenous prostamides and reduces intraocular pressure by increasing outflow of aqueous humor through both the pressure-sensitive outflow pathway (the trabecular meshwork), and the pressure-insensitive outflow pathway (the uveoscleral routes). It is not clear whether bimatoprost lowers intraocular pressure by stimulating F-Prostanoid receptors or by acting on specific prostamide receptors.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S01ED51
S01EE03
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE03 - Bimatoprost

Mechanism of Action

Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α.[L6892] Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways.[L6877] It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow.[A1367] Bimatoprost does not affect aqueous humor production.[A416]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

155206-00-1

Wikipedia

Bimatoprost

Biological Half Life

The elimination half-life of bimatoprost is approximately 45 minutes.

Use Classification

Human drugs -> Ganfort -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human drugs -> Lumigan -> EMA Drug Category
Prostaglandin analogues, Ophthalmologicals -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Padhy D, Rao A. Bimatoprost (0.03%)-induced accommodative spasm and
2: Oddone F, Rossetti L, Tanga L, Berardo F, Ferrazza M, Michelessi M, Roberti G,
3: Impagnatiello F, Toris CB, Batugo M, Prasanna G, Borghi V, Bastia E, Ongini E,
4: Karslioğlu MZ, Hoşal MB, Tekeli O. Periocular changes in topical bimatoprost
5: Cordeiro MF, Goldberg I, Schiffman R, Bernstein P, Bejanian M. Efficacy of a
6: Maruyama Y, Ikeda Y, Mori K, Ueno M, Yoshikawa H, Kinoshita S. Comparison
7: Wirta D, Pariser DM, Yoelin SG, Arase S, McMichael A, Weng E, Mao C, Demos G,
8: Kook MS, Simonyi S, Sohn YH, Kim CY, Park KH. Bimatoprost 0.01 % for
9: Wirta D, Baumann L, Bruce S, Ahluwalia G, Weng E, Daniels S. Safety and
10: Fagien S. Management of hypotrichosis of the eyelashes: focus on bimatoprost.
11: Schnober D, Hubatsch DA, Scherzer ML. Efficacy and safety of
12: Fang Y, Ling Z, Sun X. Fixed-combination treatments for intraocular
13: Sarnoff DS, Gotkin RH. Bimatoprost-induced chemical blepharoplasty. J Drugs
14: Jha AK, Sinha R, Prasad S, Nandan N. Bimatoprost in periorbital vitiligo: a
15: Zaher H, Gawdat HI, Hegazy RA, Hassan M. Bimatoprost versus Mometasone
16: Rossetti L, Sacchi M, Karabatsas CH, Topouzis F, Vetrugno M, Centofanti M,
17: Prévost S, Thai K, Schützenmeister N, Coulthard G, Erb W, Aggarwal VK.
18: Natt NK, Gupta A, Singh G, Singh T. A pharmacoeconomic analysis to determine
19: García-López A, Paczka JA, Jiménez-Román J, Hartleben C. Efficacy and
20: Park KH, Simonyi S, Kim CY, Sohn YH, Kook MS. Bimatoprost 0.01% in

Explore Compound Types